6-O-Methylguanine is Approximately 2000-Fold Less Potent than O6-Benzylguanine as an AGT Inactivator
6-O-Methylguanine is a significantly weaker inactivator of O6-alkylguanine-DNA alkyltransferase (AGT) compared to its benzylated analog, O6-benzylguanine. The latter was developed to overcome the potency limitations of the methyl analog [1].
| Evidence Dimension | Potency as AGT inactivator |
|---|---|
| Target Compound Data | EC50 not precisely defined due to weak activity; described as 'lack of potency' [1] |
| Comparator Or Baseline | O6-Benzylguanine (BG): EC50 = 0.2 µM |
| Quantified Difference | BG is around 2000× more potent than O6-methylguanine [1] |
| Conditions | Comparison based on preclinical development data and activity in depleting AGT [1] |
Why This Matters
This quantifies why 6-O-Methylguanine is unsuitable for applications requiring potent AGT depletion, such as clinical chemosensitization, but is ideal as a weak control or for studying the enzyme's basic substrate requirements.
- [1] Adair, J. E., et al. (2014). Development of AGT Inhibitors: Preclinical Data. In Gene Therapy of Cancer (3rd ed.). ScienceDirect. https://www.sciencedirect.com/topics/nursing-and-health-professions/6-o-benzylguanine View Source
